molecular formula C20H15NO3S2 B11477222 Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate

Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11477222
M. Wt: 381.5 g/mol
InChI Key: GCDNESMYRCHNEX-UHFFFAOYSA-N
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Description

Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromobenzaldehyde and thiourea.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at the positions ortho and para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the suppression of biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
  • 3-amino-1-benzothiophene-2-carbonitrile

Uniqueness

Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the presence of two benzothiophene rings and the ethyl ester group

Properties

Molecular Formula

C20H15NO3S2

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 5-(1-benzothiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H15NO3S2/c1-2-24-20(23)18-11-13-9-14(7-8-16(13)26-18)21-19(22)17-10-12-5-3-4-6-15(12)25-17/h3-11H,2H2,1H3,(H,21,22)

InChI Key

GCDNESMYRCHNEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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